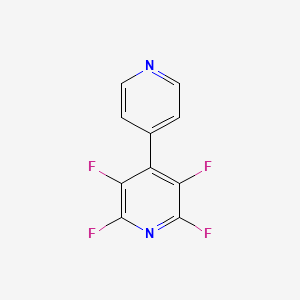

2,3,5,6-Tetrafluoro-4,4'-bipyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H4F4N2 |

|---|---|

Molecular Weight |

228.15 g/mol |

IUPAC Name |

2,3,5,6-tetrafluoro-4-pyridin-4-ylpyridine |

InChI |

InChI=1S/C10H4F4N2/c11-7-6(5-1-3-15-4-2-5)8(12)10(14)16-9(7)13/h1-4H |

InChI Key |

GNBVZZQTHNGCIH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=C(C(=NC(=C2F)F)F)F |

Origin of Product |

United States |

The Ascendancy of Perfluorinated Bipyridines in Modern Chemistry

Perfluorinated bipyridines represent a pivotal class of ligands in contemporary organic and inorganic chemistry. Their importance stems from the profound influence of fluorine atoms on the electronic and physical properties of the bipyridine framework. The high electronegativity of fluorine leads to a significant inductive electron-withdrawing effect, which modulates the electron density of the pyridine (B92270) rings. This, in turn, influences the coordination properties of the nitrogen atoms, affecting the stability, redox potentials, and reactivity of the resulting metal complexes.

In organometallic chemistry, these ligands are instrumental in tuning the electronic properties of transition metal complexes. For instance, fluorinated bipyridine ligands have been shown to alter the ligand field strength, which can be used to fine-tune the metal-centered electronic transitions. This has significant implications for the development of materials with specific photophysical properties, such as those used in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). ossila.com The introduction of fluorine can lead to blue-shifted phosphorescence in iridium(III) complexes, a desirable characteristic for OLED applications.

Furthermore, the presence of fluorine atoms can enhance the stability of the resulting compounds and introduce novel non-covalent interactions, such as halogen bonding and F⋯H or F⋯F contacts, which are crucial in the field of crystal engineering and the design of supramolecular architectures. These interactions provide a powerful tool for controlling the self-assembly of molecules into well-defined one-, two-, and three-dimensional networks.

Key Research Directions for 2,3,5,6 Tetrafluoro 4,4 Bipyridine

Strategies for the Construction of the 4,4'-Bipyridine Core Incorporating Fluorination

The introduction of fluorine atoms into the 4,4'-bipyridine scaffold can be achieved through several synthetic routes. The two principal strategies involve the coupling of pre-fluorinated pyridine precursors and the derivatization of a fully fluorinated pyridine ring.

Homocoupling Reactions of Tetrafluoropyridine Precursors

One effective method for the synthesis of this compound involves the homocoupling of 2,3,5,6-tetrafluoro-4-iodopyridine. This reaction is typically achieved using the Ullmann coupling technique, which utilizes copper to facilitate the formation of the C-C bond between two molecules of the iodinated precursor. rsc.org The starting material, 2,3,5,6-tetrafluoro-4-iodopyridine, can be prepared from the oxidation of 2,3,5,6-tetrafluoro-4-hydrazinopyridine (B160376) in the presence of methyl iodide. rsc.org An alternative and often preferred method for synthesizing the iodo-precursor is the reaction of pentafluoropyridine (B1199360) with sodium iodide in dimethylformamide. rsc.org

Homocoupling reactions, in general, offer an efficient route to symmetrical bipyridine adducts. nova.edu Palladium-based catalysts, such as tetrakis(triphenylphosphine)palladium(0) and bis(triphenylphosphine)palladium(II) chloride, are also commonly employed to facilitate these transformations, often providing good product yields. nova.edu

Derivatization from Pentafluoropyridine via Nucleophilic Aromatic Substitution (SNAr)

Pentafluoropyridine is a versatile and highly reactive starting material for the synthesis of various fluorinated pyridine derivatives. mdpi.comresearchgate.net The fluorine atoms on the pyridine ring, particularly at the 4-position (para), are highly susceptible to nucleophilic attack. This is due to the electron-withdrawing nature of both the fluorine atoms and the ring nitrogen, which activates the ring towards nucleophilic aromatic substitution (SNAr). nih.govresearchgate.net The general order of reactivity for nucleophilic attack on pentafluoropyridine is 4-F > 2-F > 3-F. nih.gov

This high regioselectivity allows for the synthesis of a wide range of 4-substituted-2,3,5,6-tetrafluoropyridine derivatives by reacting pentafluoropyridine with various nucleophiles. nih.govnih.gov These nucleophiles can be carbon-based (e.g., malononitrile), nitrogen-based (e.g., piperazine, amines), oxygen-based (e.g., oximes), or sulfur-based (e.g., thiols). researchgate.netnih.govresearchgate.netnih.gov

For instance, the reaction of pentafluoropyridine with a suitable bifunctional nucleophile can lead to the formation of a bipyridine system. While direct coupling to form this compound via a single SNAr step with a pyridine nucleophile is less common, the principle of SNAr is fundamental to creating functionalized precursors that can then be used to build the bipyridine core.

A notable method for the reduction of pentafluoropyridine to 2,3,5,6-tetrafluoropyridine (B1295328) involves reaction with zinc powder in an aqueous solution of an alkali metal hydroxide. google.com This selectively removes the fluorine atom at the 4-position. While this produces the tetrafluoropyridine monomer, it highlights the reactivity of the 4-position which is central to SNAr derivatization.

Regioselective Functionalization Approaches for this compound

Once the this compound core is synthesized, further functionalization can be achieved through regioselective substitution reactions. The remaining fluorine atoms on the pyridine rings are still susceptible to nucleophilic attack, although their reactivity is influenced by the electronic nature of the bipyridine system.

Studies on related tetrafluorinated aromatic systems, such as tetrafluorobenzo-fused BOPYPY dyes, have shown that nucleophilic substitution can occur with high regioselectivity. nih.govacs.org For example, in these systems, substitution with N-, O-, S-, and C-based nucleophiles often occurs preferentially at a specific fluorine atom. nih.govacs.org The exact position of substitution can be influenced by factors such as the nature of the nucleophile and the potential for stabilizing interactions like π-π stacking. nih.govacs.org

In the case of 2,3,5,6-tetrafluoro-4-iodopyridine, a precursor to the bipyridine, nucleophiles such as hydroxide, methoxide, and ammonia (B1221849) have been shown to attack the 2-position, leading to 2-substituted trifluoro-4-iodopyridines. rsc.org This suggests that the 2- and 6-positions of this compound would be the most likely sites for subsequent functionalization via SNAr reactions.

Synthesis of Related Polyfluorinated Bipyridine Systems

The synthetic principles applied to this compound can be extended to create a variety of other polyfluorinated bipyridine systems.

For example, Suzuki-Miyaura cross-coupling reactions are a powerful tool for this purpose. 4,4'-Dibromo-2,2'-bipyridine can be coupled with pentafluorophenylboronic acid in the presence of a palladium catalyst to yield 4,4'-bis(pentafluorophenyl)-2,2'-bipyridine. mdpi.com This demonstrates the construction of a bipyridine system where the fluorinated rings are attached at the 4- and 4'-positions of the bipyridine core.

Furthermore, the synthesis of poly(bpy) ligands, which can contain multiple bipyridine units, often involves multi-step synthetic sequences. nih.gov These can include coupling reactions and functional group transformations to build up the desired complex structures. For instance, coupling a bromo-substituted pyridine with a pyridine N-oxide derivative can be a key step in forming the bipyridine linkage. nih.gov

The site-selective functionalization of polychlorinated pyridines also provides a pathway to poly-alkynylated pyridine systems, which are structurally related to polyfluorinated bipyridines in terms of their high degree of substitution. nih.gov Sonogashira reactions of 2,3,5,6-tetrachloropyridines can be controlled to selectively substitute the chlorine atoms at the 2- and 6-positions, which can then be followed by substitution at the 3- and 5-positions to create tetraalkynylpyridines. nih.gov This highlights the potential for sequential and regioselective functionalization of perhalogenated pyridine rings.

Finally, the functionalization of 2-chloropyridines has been explored for the regioselective introduction of substituents at the 4- and 5-positions, which is a key strategy in the total synthesis of natural products like (+)-floyocidin B. mdpi.com This underscores the broad utility of regioselective functionalization of halogenated pyridines in constructing complex molecular architectures.

Structural Elucidation and Advanced Characterization of 2,3,5,6 Tetrafluoro 4,4 Bipyridine and Its Adducts

Advanced Crystallographic Techniques for Solid-State Structure Determination

Crystallographic techniques are the cornerstone for unambiguously determining the three-dimensional atomic structure of crystalline solids. rigaku.combruker.com By analyzing the diffraction pattern of X-rays interacting with a single crystal, the precise coordinates of each atom in the crystal lattice can be determined, revealing bond lengths, bond angles, and intermolecular interactions. rigaku.com

Single Crystal X-ray Diffraction Analysis of Intermolecular Interactions

Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful method for elucidating the detailed three-dimensional structure of molecules, from simple organic compounds to complex macromolecules. rigaku.combruker.com The technique involves irradiating a single crystal with a focused X-ray beam and measuring the intensities and positions of the diffracted beams. rigaku.com This diffraction pattern is then mathematically deconstructed to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be inferred. rigaku.comethz.ch Modern diffractometers, equipped with highly sensitive area detectors, can collect thousands of diffraction measurements automatically, enabling the detailed structural solution of new chemical entities. rigaku.comrigaku.com

Polymorphism and Co-crystal Structural Features

Polymorphism is the ability of a solid material to exist in more than one crystal structure. nih.govnih.gov These different crystalline forms, or polymorphs, of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. Polymorphism often arises from different packing arrangements of the molecules or from variations in molecular conformation. nih.govnih.gov

A common and predictable interaction used in forming co-crystals with pyridine (B92270) derivatives is the "acid-pyridine heterosynthon," a robust hydrogen-bonding interaction between a carboxylic acid and a pyridine nitrogen atom. mdpi.com The analysis of co-crystals of 4,4'-bipyridine (B149096) with carboxylic acids like piperonylic acid and cinnamic acid demonstrates how these predictable synthons, in conjunction with other interactions like C-H···O and π···π stacking, direct the assembly of the crystal structure. mdpi.com The resulting crystal packing has a direct influence on physical properties; for example, a notable difference in melting points was observed between two different 4,4'-bipyridine co-crystals, attributed to the differences in their supramolecular assembly. mdpi.com

Spectroscopic Investigations of Molecular Structure and Electronic Environment

While crystallography provides a static picture of the solid-state structure, spectroscopic methods offer dynamic information about the molecular structure, bonding, and electronic environment in various states of matter.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

For fluorinated aromatic compounds, multinuclear NMR analysis is particularly insightful. The ¹⁹F NMR spectrum is highly sensitive to the electronic environment, with chemical shifts providing a probe for the electron-donating or -withdrawing effects of substituents. researchgate.net In adducts containing a tetrafluorinated pyridine ring, the fluorine atoms ortho to a point of substitution or coordination are typically strongly deshielded. rsc.org For example, in an indium complex with a tetrafluorophenyl axial ligand, the ortho-fluorine atoms were deshielded by approximately 7 ppm compared to 2,3,5,6-tetrafluorobenzene. rsc.org

The analysis of complex spin-spin coupling patterns, including long-range ¹⁹F-¹⁹F, ¹⁹F-¹H, and ¹³C-¹⁹F couplings, can provide unambiguous assignments and conformational information. researchgate.netscispace.comlboro.ac.uk Coordination of a bipyridine ligand to a metal center induces characteristic shifts in the ¹H and ¹³C NMR spectra. rsc.orgresearchgate.net Protons on the bipyridine rings often experience downfield shifts upon complexation. rsc.org Similarly, a slight deshielding effect is often observed for the carbon atoms close to the coordination site. rsc.org

Table 1: Representative NMR Data for a Tetrafluoro-4-(morpholino)pyridine This table presents data for a structurally related compound to illustrate typical chemical shifts and coupling constants.

| Nucleus | Chemical Shift (ppm) | Coupling Constants (Hz) |

| ¹⁹F | ||

| F-2,6 | -92.2 | J(F2,F3) = 21.9, J(F2,H8) = 1.0, J(F2,H9) = 1.0 |

| F-3,5 | -156.9 | J(F3,F2) = 21.9 |

| ¹³C | ||

| C-2,6 | 140.3 | J(C2,F) = 241.0 |

| C-3,5 | 139.7 | J(C3,F) = 251.0 |

| C-4 | 134.4 | |

| ¹H | ||

| H-8,8' | 3.8 | J(H8,H9) = 4.8 |

| H-9,9' | 3.4 | J(H9,H8) = 4.8 |

Data adapted from analysis of tetrafluoro-4-(morpholino)pyridine. researchgate.netlboro.ac.uk

Complementary Spectroscopic Methods (e.g., Mass Spectrometry, Infrared Spectroscopy)

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions. It is a critical tool for confirming the identity of a synthesized compound. For 2,3,5,6-tetrafluoropyridine (B1295328), the molecular ion peak (M+) is observed at m/z 151, corresponding to the molecular weight of C₅HF₄N. chemicalbook.com

Infrared (IR) Spectroscopy probes the vibrational modes of a molecule. nih.gov Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent method for identifying the presence of these groups. nih.govnist.gov The vibrational spectra of fluorinated pyridines have been studied in detail. nih.gov The analysis of the IR and Raman spectra of 2,3,5,6-tetrafluoropyridine, supported by theoretical calculations, allows for the assignment of fundamental vibrational frequencies. nih.gov For example, a C-H wagging vibration and a ring twisting vibration were identified near 1611 cm⁻¹. nih.gov In adducts and complexes, changes in the vibrational frequencies of the bipyridine ligand can indicate coordination to a metal center. For instance, in a lead iodide complex with 2,2'-bipyridine, new absorption bands and shifts in existing Raman lines provided evidence of a strong host-guest interaction and the formation of coordination complexes. nipne.ro

Table 2: Characteristic Infrared Absorption Bands for Precursor Molecules

| Compound | Wavenumber (cm⁻¹) | Assignment | Source |

| 2,3,5,6-Tetrafluoropyridine | ~1611 | Ring stretching, C-H wag, ring twist | nih.gov |

| 4,4'-Bipyridine | ~1590 | Ring stretching | nist.gov |

| 4,4'-Bipyridine | ~1410 | Ring stretching | nist.gov |

| 4,4'-Bipyridine | ~810 | C-H out-of-plane bending | nist.gov |

| PbI₂(BIPY) Adduct | 1589, 1489, 1435 | New bands indicating coordination | nipne.ro |

Charge Density Distribution Studies via High-Resolution X-ray Diffraction

While conventional X-ray diffraction determines atomic positions, high-resolution X-ray diffraction experiments can be used to map the distribution of electron density throughout the molecule. rsc.orgresearchgate.net This technique provides profound insights into the nature of chemical bonding and intermolecular interactions. rsc.orgacs.org By employing a multipole refinement model, the aspherical nature of the electron density around each atom is modeled, allowing for a quantitative analysis of the charge distribution. rsc.org

Studies on 2,3,5,6-tetrafluoropyridine have utilized this method to analyze its crystal structure and charge density. rsc.orgresearchgate.net The experimental charge density distribution, determined from X-ray data collected at low temperatures (100 K), was compared with theoretical calculations. rsc.orgresearchgate.net This analysis allows for the discussion of atomic charges, the details of covalent bonding within the molecule, and the electronic nature of intermolecular interactions. rsc.org Such studies highlight how the electronegative fluorine atoms polarize the electron density within the pyridine ring, influencing its reactivity and the types of non-covalent interactions it forms. This approach provides a benchmark for understanding the electronic structure of more complex systems like 2,3,5,6-Tetrafluoro-4,4'-bipyridine and its adducts. rsc.orgacs.org

Multipole Refinement and Topological Analysis

Multipole refinement of high-resolution X-ray diffraction data offers a detailed description of the electron density distribution in a crystal, going beyond the simple spherical atom model. This method allows for the visualization and quantification of subtle electronic effects such as bonding and lone pairs. The topological analysis of this electron density, using frameworks like the Quantum Theory of Atoms in Molecules (QTAIM), further elucidates the nature of chemical bonds and intermolecular interactions.

While a dedicated multipole refinement and topological analysis study on this compound is not extensively available in the public domain, significant insights can be drawn from studies on closely related fluorinated pyridines, such as 2,3,5,6-tetrafluoropyridine. rsc.orgresearchgate.net These studies reveal the profound impact of fluorine substitution on the electronic structure of the pyridine ring.

In such fluorinated systems, the high electronegativity of the fluorine atoms leads to a significant redistribution of electron density. The charge density distributions, derived from multipole refinements, show a depletion of electron density on the carbon atoms of the pyridine ring and an accumulation around the fluorine atoms. researchgate.net

Topological analysis of the electron density in these molecules identifies critical points (CPs) where the gradient of the electron density is zero. These CPs are classified as bond critical points (BCPs), ring critical points (RCPs), and cage critical points (CCPs). The properties at these points, such as the electron density (ρ), its Laplacian (∇²ρ), and the energy densities, provide quantitative measures of bond strength and character.

For fluorinated pyridines, the C-F bonds exhibit characteristics of polar covalent interactions. The electron density at the C-F BCP is significant, and the positive value of the Laplacian indicates a depletion of charge concentration along the bond path, typical of polar bonds. nih.gov Furthermore, the analysis of the molecular electrostatic potential (MEP) in fluorinated pyridines highlights regions of positive and negative potential, which are crucial for understanding intermolecular interactions. rsc.org The fluorination generally leads to a more positive electrostatic potential on the pyridine ring, influencing how the molecule interacts with other species.

Table 1: Illustrative Topological Properties at Bond Critical Points (BCPs) for a C-F Bond in a Fluorinated Pyridine Ring (Hypothetical Data Based on a Related Study)

| Bond | ρ(r_b) (e/ų) | ∇²ρ(r_b) (e/Å⁵) |

| C-F | 0.25 | +15.0 |

This table is illustrative and provides hypothetical data based on typical values found in studies of similar fluorinated aromatic compounds to demonstrate the concepts of topological analysis. Actual experimental values for this compound may vary.

Comparison with Non-Fluorinated Analogues

A comparative analysis of the structural parameters of this compound with its non-fluorinated counterpart, 4,4'-bipyridine, reveals the significant influence of the fluorine substituents on the molecular geometry.

In the solid state, 4,4'-bipyridine is a largely planar molecule, though the dihedral angle between the two pyridine rings can vary depending on the crystal packing and the formation of adducts. In many of its co-crystals, this dihedral angle is close to 0°, allowing for efficient π-stacking interactions.

A key structural parameter for comparison is the inter-ring dihedral angle. The steric hindrance introduced by the fluorine atoms at the ortho positions (2 and 6) would likely lead to a larger dihedral angle in this compound compared to the often planar or near-planar conformation of 4,4'-bipyridine in its adducts. This twisting of the pyridine rings would have a direct impact on the extent of π-conjugation between the two rings.

Furthermore, the intermolecular interactions in the crystal structures of the fluorinated and non-fluorinated analogues are expected to differ significantly. While the crystal packing of 4,4'-bipyridine and its adducts is often governed by N···H hydrogen bonds and π-π stacking, the presence of fluorine atoms in this compound introduces the possibility of F···H, F···F, and F···π interactions, which can play a crucial role in directing the supramolecular assembly. nih.gov

Table 2: Comparison of Selected Crystallographic Parameters of 4,4'-Bipyridine in an Adduct and Expected Trends for this compound

| Parameter | 4,4'-Bipyridine in an Adduct (Illustrative) | This compound (Expected Trend) |

| Inter-ring Dihedral Angle | ~0-20° | Larger due to steric hindrance |

| C-C (intra-ring) Bond Length | ~1.39 Å | Minor changes |

| C-N (intra-ring) Bond Length | ~1.34 Å | Minor changes |

| Intermolecular Interactions | N···H, π-π stacking | F···H, F···F, F···π, N···H |

The values for 4,4'-bipyridine are illustrative and can vary between different crystal structures. The trends for the fluorinated analogue are based on established principles of structural chemistry.

Computational and Theoretical Investigations of 2,3,5,6 Tetrafluoro 4,4 Bipyridine

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for calculating the electronic structure and properties of molecules. For 2,3,5,6-Tetrafluoro-4,4'-bipyridine, DFT calculations allow for a detailed examination of how perfluorination impacts its geometry and electronic distribution. These calculations typically involve optimizing the molecular structure to find its lowest energy conformation and then computing various electronic properties based on this geometry.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

In this compound, the MEP map reveals distinct features. The nitrogen atoms of the pyridine (B92270) rings, which are typically nucleophilic in bipyridine, have their negative potential significantly reduced due to the strong electron-withdrawing effect of the adjacent fluorine atoms. Conversely, the fluorine atoms themselves exhibit regions of negative potential. A key feature is the emergence of a positive potential region on the halogen atoms, known as a σ-hole, which is crucial for understanding halogen bonding. The potential increases in the order of red < orange < yellow < green < blue, where red indicates negative potential (electron-rich) and blue indicates positive potential (electron-poor). orgchemres.org This visual information helps predict how the molecule will interact with other charged or polar species.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of these orbitals and the gap between them provide insights into a molecule's chemical reactivity and kinetic stability. bldpharm.com

For this compound, the introduction of four fluorine atoms to each ring is expected to have a profound stabilizing effect on both the HOMO and LUMO levels compared to unsubstituted 4,4'-bipyridine (B149096). The electron-withdrawing nature of fluorine lowers the energy of these orbitals. A lower HOMO energy suggests a higher ionization potential, making the molecule less susceptible to oxidation. A lower LUMO energy indicates a higher electron affinity, making it a better electron acceptor. The HOMO-LUMO energy gap is a critical parameter; a large gap implies high stability and low chemical reactivity. bldpharm.com

Table 1: Conceptual DFT-Calculated Reactivity Parameters

| Parameter | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Relates to chemical reactivity and stability. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | μ ≈ -(I + A) / 2 | Represents the "escaping tendency" of electrons. |

| Electrophilicity Index (ω) | ω = μ² / 2η | Measures the propensity to accept electrons. |

This table outlines the key parameters derived from HOMO and LUMO energies, which together characterize the molecule's reactivity.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ) to characterize chemical bonding. nih.gov This method identifies critical points in the electron density, such as bond critical points (BCPs), which reveal the nature of atomic interactions. nih.gov For non-covalent interactions, the properties at a BCP—such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r))—can distinguish between shared interactions (covalent) and closed-shell interactions (like hydrogen or halogen bonds). A positive Laplacian (∇²ρ > 0) is characteristic of closed-shell interactions.

Theoretical Modeling of Intermolecular Interactions

The fluorination of the bipyridine core significantly influences its ability to form non-covalent interactions, which are fundamental to the construction of supramolecular assemblies.

Quantifying Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). The fluorine atoms in this compound, being highly electronegative, induce a positive σ-hole on other, larger halogen atoms if they were substituted onto the ring, making them potent halogen bond donors. nih.gov

While the fluorine atoms on this compound are not typically considered halogen bond donors, the molecule itself can act as a halogen bond acceptor. However, the electron-withdrawing effect of the fluorine atoms deactivates the nitrogen lone pairs, making it a much weaker acceptor than unsubstituted bipyridine. Theoretical models can quantify the strength of potential halogen bonds by calculating the interaction energies between the tetrafluorobipyridine and a series of halogen bond donors. These calculations help to understand its role in crystal engineering where halogen bonding is a primary directional force. researchgate.net

Computational Prediction of Hydrogen Bonding Networks

Hydrogen bonding involves a hydrogen atom bonded to an electronegative atom interacting with another electronegative atom. mdpi.com In the case of this compound, the primary potential hydrogen bond acceptor sites are the nitrogen atoms. However, as established by MEP analysis, the strong inductive effect of the four fluorine atoms per ring significantly reduces the electron density and nucleophilicity of these nitrogen atoms.

Computational models predict that this compound is a very weak hydrogen bond acceptor. nih.gov The interaction energies calculated for its complexes with typical hydrogen bond donors (like water or alcohols) would be substantially lower than those for non-fluorinated 4,4'-bipyridine. While weak C–H···F or C–H···N hydrogen bonds might be possible, they are generally not strong enough to be the primary drivers of crystal packing. Therefore, computational predictions suggest that robust hydrogen-bonded networks involving this molecule are unlikely to form. rsc.org

Coordination Chemistry of 2,3,5,6 Tetrafluoro 4,4 Bipyridine As a Ligand

Design and Synthesis of Metal Complexes Utilizing Fluorinated Bipyridines

The synthesis of metal complexes using 2,3,5,6-tetrafluoro-4,4'-bipyridine typically involves the reaction of the ligand with various metal salts in suitable solvents, often under hydrothermal or solvothermal conditions. The choice of metal precursor, solvent system, and reaction temperature plays a crucial role in directing the self-assembly process and determining the final structure of the coordination compound.

Principles of Ligand Design for Enhanced Stability and Functionality

The design of ligands is a critical aspect of forming stable and functional metal complexes. The stability of a complex is influenced by factors such as the chelate effect, the macrocyclic effect, and the hard and soft acid-base principle, which relates to the ion's size and charge. iastate.edu The introduction of fluorine atoms into a bipyridine ligand like this compound serves several key purposes in ligand design:

Modulation of Electronic Properties: Fluorine is the most electronegative element, and its presence on the pyridine (B92270) rings significantly withdraws electron density. This reduces the π-donor properties of the ligand. nih.govuni-freiburg.deresearchgate.net Consequently, the bond between the nitrogen atoms and the metal center is weaker compared to that in non-fluorinated 4,4'-bipyridine (B149096). This can influence the lability and reactivity of the resulting complex.

Enhanced Stability: The formation of strong carbon-fluorine bonds provides the ligand with high thermal and chemical robustness, which can be transferred to the resulting metal-organic framework (MOF).

Intermolecular Interactions: Fluorine atoms can participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, as well as C-F···π interactions. researchgate.net These interactions can play a crucial role in directing the crystal packing and stabilizing the supramolecular architecture of the final material. researchgate.net

Control of Framework Properties: The use of perfluorinated ligands can influence the textural properties of MOFs, such as their porosity and surface area, by altering how the polymeric chains or layers pack together.

Coordination Modes and Geometries within Metal Centers

Like its non-fluorinated counterpart, this compound typically acts as an exo-bidentate bridging ligand, connecting two different metal centers through its two nitrogen atoms. This linear, rigid nature makes it an excellent building block for constructing extended coordination networks.

The coordination geometry around the metal center is determined by the coordination number and the nature of the co-ligands. Common geometries observed in complexes with 4,4'-bipyridine analogues include tetrahedral, square planar, trigonal bipyramidal, and octahedral. libretexts.orglibretexts.org In many coordination polymers, the metal ions adopt an octahedral geometry, with the equatorial positions often occupied by other ligands (such as carboxylates or water molecules) and the axial positions occupied by the bridging tetrafluorobipyridine ligands, leading to the formation of linear chains. core.ac.uk For instance, in a series of coordination polymers synthesized with Co²⁺ or Zn²⁺, 4,4'-bipyridine, and perfluorinated dicarboxylates, the metal centers consistently display octahedral coordination environments with trans pairs of bipyridine, dicarboxylate, and water ligands. core.ac.uk

In some cases, distorted geometries can arise. A silver(I) complex with a related difluorinated bipyridine ligand, for example, exhibits a highly distorted trigonal-planar geometry. nih.gov The specific geometry is a result of the interplay between the electronic preferences of the metal ion and the steric constraints imposed by the ligands.

| Metal Ion | Coordination Number | Typical Geometry | Reference Example (Analogue) |

| Co(II) | 6 | Octahedral | [Co(4,4'-bpy)(tftpa)(H₂O)₂] core.ac.uk |

| Zn(II) | 6 | Octahedral | [Zn(4,4'-bpy)(tfpha)(H₂O)₂] core.ac.uk |

| Ag(I) | 3 | Distorted Trigonal Planar | [Ag(2',6'-difluoro-2,3'-bipyridine)₂(CF₃SO₃)] nih.gov |

| Cu(II) | 5 | Square Pyramidal | [Cu(2,2'-bpy)(tfipa)] researchgate.net |

Crystal Engineering of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Crystal engineering utilizes the principles of molecular recognition and self-assembly to design and synthesize solid-state structures with desired properties. rsc.org The rigid, linear nature of this compound makes it a valuable linker for the construction of coordination polymers and MOFs, allowing for the formation of predictable and well-defined architectures. nih.govresearchgate.netrsc.org

Formation of One-Dimensional Chain Architectures

The most fundamental architecture formed using this compound as a bridging ligand is the one-dimensional (1D) chain. In this motif, metal centers are linked sequentially by the tetrafluorobipyridine molecules, creating an infinite polymer chain. The geometry of these chains can vary, with the most common being linear and zigzag configurations. nih.gov

Linear Chains: Formed when the coordination vectors of the ligand are collinear.

Zigzag Chains: Result from bent coordination geometries at the metal center or specific orientations of other co-ligands. uni-freiburg.de

Helical and Ladder Structures: More complex 1D topologies can also be formed, depending on the coordination preferences of the metal and the presence of other structure-directing molecules. rsc.orgrsc.org

For example, the reaction of Cu(II) with piperonylic acid and 4,4'-bipyridine can yield both zigzag and linear 1D polymeric chains, demonstrating how subtle changes in synthesis conditions can influence the final architecture. sioc-journal.cn

Assembly of Two-Dimensional and Three-Dimensional Network Structures

By connecting the primary 1D chains through additional ligands or non-covalent interactions, higher-dimensional structures can be assembled.

Two-Dimensional (2D) Networks: These are typically layered structures where 1D chains are cross-linked by secondary bridging ligands. frontiersin.orgmdpi.com In materials like [MCl₂(4,4'-bpy)] (where M = Fe, Co, Ni), metal ions are linked by both bipyridine and bridging chloride ions to form robust 2D sheets. researchwithrutgers.com The layers can then stack upon one another, with the packing influenced by weaker forces like van der Waals or hydrogen bonding.

Three-Dimensional (3D) Networks: 3D frameworks, or MOFs, are formed when the metal nodes are connected in all three dimensions. This can be achieved by using metal centers that can coordinate to more than two bridging ligands or by using secondary linkers to pillar the 2D layers. mdpi.com The resulting porous structures are of great interest for applications in gas storage and separation. The fluorination of the bipyridine ligand can influence the interpenetration of these networks, a phenomenon where multiple independent frameworks grow through one another. core.ac.uk

Applications of 2,3,5,6 Tetrafluoro 4,4 Bipyridine in Advanced Materials Research

Functional Coordination Polymers for Adsorption, Separation, and Recognition

Coordination polymers, including metal-organic frameworks (MOFs), are a class of materials constructed from metal ions or clusters linked by organic ligands. The properties of these materials, such as their porosity, stability, and functionality, can be tuned by judicious selection of the metallic and organic components. The fluorinated ligand 2,3,5,6-tetrafluoro-4,4'-bipyridine offers distinct advantages in the construction of functional coordination polymers due to its ability to form robust frameworks and engage in specific interactions with guest molecules.

Research into bipyridine-based ligands has demonstrated their utility in creating porous coordination polymers for the adsorption and separation of various molecules. For instance, coordination polymers constructed from 4,4′-bipyridine-2,6,2′,6′-tetracarboxylic acid and metal ions like copper(II) and cobalt(II) have shown the ability to form porous materials after the removal of solvent molecules. nih.govrsc.orgnih.gov These materials exhibit selective adsorption of small molecules like methanol (B129727) and ethanol. nih.govrsc.orgnih.gov The introduction of fluorine atoms, as in this compound, is anticipated to enhance the framework's stability and modify the adsorption characteristics due to the electron-withdrawing nature of fluorine, which can influence the interactions with guest molecules.

The fluorination of the bipyridine ligand can also play a crucial role in the recognition of specific anions. The electron-deficient cavities created within coordination polymers incorporating this compound can offer preferential binding sites for anions through a combination of size-exclusion and electrostatic interactions. While specific studies on anion recognition using coordination polymers of this compound are emerging, the principles of anion recognition within supramolecular cages provide a strong foundation for this application. nih.govrsc.orgrsc.orgnih.gov The design of such systems often relies on creating a host with a high affinity for a particular guest anion, a principle that can be readily applied to frameworks built with this fluorinated ligand.

Table 1: Adsorption Capabilities of a Bipyridine-Based Coordination Polymer

| Adsorbate | Amount Adsorbed | Reference |

| Methanol | 16% (36% of vapor phase) | nih.govrsc.orgnih.gov |

| Ethanol | 9% (32% of vapor phase) | nih.govrsc.orgnih.gov |

This table is based on data from a coordination polymer constructed with a carboxylated bipyridine ligand, highlighting the potential of such systems for adsorption applications.

Integration into Novel Fluorinated Network Materials and Polymer Systems

The incorporation of fluorine atoms into polymers can significantly enhance their properties, including thermal stability, chemical resistance, and hydrophobicity. researchgate.netnih.gov this compound serves as a valuable monomer for the synthesis of novel fluorinated network materials and polymer systems. Its rigid structure can impart desirable mechanical properties and thermal stability to the resulting polymers.

The synthesis of polymers from perfluoropyridine derivatives through nucleophilic aromatic substitution is a well-established method. nih.gov This approach can be extended to this compound to create linear or cross-linked polymers with high fluorine content. These materials are expected to exhibit low surface energy, making them suitable for applications such as protective coatings and low-dielectric-constant materials. The thermal stability of such polymers is also a key feature, with fluorinated polymers generally showing enhanced resistance to thermal degradation. mdpi.com

The development of fluorinated polyimides, for example, has been driven by the need for high-performance materials in electronics and aerospace. rushim.ru While direct use of this compound in this specific class of polymers is not widely reported, the principles of incorporating fluorinated diamines to enhance polymer properties are directly applicable. rushim.ru The bipyridine unit within the polymer backbone could also introduce unique photophysical or coordination properties, opening avenues for the development of multifunctional materials.

Research in Organic Electronic and Spintronic Materials

The electron-withdrawing nature of the fluorine atoms in this compound makes it an attractive component for n-type organic semiconductors. In organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), electron-deficient materials are crucial for efficient electron transport and injection. acs.orgresearchgate.netresearchgate.netwikipedia.orgfrontiersin.org Fluorination is a common strategy to lower the energy levels of the lowest unoccupied molecular orbital (LUMO) of organic materials, thereby facilitating electron injection from common electrodes. acs.org

Recent research has shown that pyridine-centered multiple resonance thermally activated delayed fluorescence (MR-TADF) emitters can be synthesized from 4-bromo-2,3,5,6-tetrafluoropyridine, a close derivative of the title compound. nih.gov These materials exhibit promising performance in OLEDs, with high quantum efficiencies and color purity. nih.gov This suggests that this compound could be a valuable building block for similar high-performance organic electronic materials. Its ability to coordinate with metal ions also opens the door to the development of phosphorescent OLEDs (PhOLEDs), where it can act as a ligand in emissive metal complexes. nih.govrsc.orgutexas.edu

The field of spintronics, which utilizes the spin of electrons in addition to their charge, is another area where fluorinated organic materials could play a significant role. mpg.denih.gov While direct applications of this compound in spintronic devices are not yet well-documented, the ability to tune the electronic properties of organic materials through fluorination is a key advantage. The interface between organic semiconductors and ferromagnetic materials is critical for spin injection and detection, and fluorinated bipyridines could be used to modify these interfaces to enhance device performance.

Development of Photocatalytic Systems for Energy Conversion

Photocatalysis offers a promising pathway for sustainable energy conversion, including the production of hydrogen from water and the reduction of carbon dioxide (CO2) into valuable fuels. nih.govrsc.orgnih.govresearchgate.net Bipyridine-based ligands are widely used in the construction of molecular and supramolecular photocatalytic systems, often in combination with metal centers like ruthenium or iridium. dur.ac.ukutwente.nlresearchgate.net These complexes can act as photosensitizers, absorbing light and initiating electron transfer processes that drive the desired chemical reactions.

The introduction of fluorine atoms onto the bipyridine ligand, as in this compound, can significantly influence the photophysical and electrochemical properties of the resulting photocatalytic system. The electron-withdrawing fluorine atoms can increase the oxidation potential of the metal center, which can be beneficial for certain catalytic cycles. Furthermore, the enhanced stability of fluorinated organic molecules can lead to more robust and long-lasting photocatalytic systems.

While specific research on photocatalytic systems employing this compound is still in its early stages, the vast body of work on other bipyridine-based photocatalysts provides a strong foundation for future developments. For instance, ruthenium(II) complexes with various bipyridine ligands have been successfully used for the photocatalytic reduction of CO2 to formic acid. nih.gov The tunability of the bipyridine ligands is a key factor in optimizing the efficiency and selectivity of these systems. The unique electronic properties of this compound make it a prime candidate for the development of next-generation photocatalysts for energy conversion.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.